molecular formula C13H18N6O2S B6436372 N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2548980-10-3

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Numéro de catalogue: B6436372
Numéro CAS: 2548980-10-3
Poids moléculaire: 322.39 g/mol
Clé InChI: LYVHMAXWSKVHFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position of the pyrazolo-pyrimidine core introduces conformational rigidity, while the cyclopropanesulfonamide moiety may enhance metabolic stability and solubility.

Propriétés

IUPAC Name

N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVHMAXWSKVHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The interaction between N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.

Cellular Effects

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation. It influences cell signaling pathways, particularly those involved in cell cycle progression and apoptosis. Additionally, N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide involves its binding interactions with biomolecules. This compound binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest. Additionally, it may interact with other proteins involved in apoptosis and cell signaling, further contributing to its effects on cellular function. Changes in gene expression induced by N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide are likely mediated through its impact on transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications and targeting signals may direct N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Activité Biologique

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropanesulfonamide moiety and a pyrazolo[3,4-d]pyrimidine ring. The molecular formula is C13H16N6O2SC_{13}H_{16}N_6O_2S with a molecular weight of approximately 300.37 g/mol. The compound's structural characteristics are crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antifungal activity against various pathogens. A study highlighted that certain derivatives were significantly more effective than established antifungal agents like miconazole and amphotericin B, suggesting that modifications in the side chains can enhance activity against fungi such as Candida neoformans .

Anticancer Potential

The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For example, a series of compounds demonstrated notable antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer). These studies utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values, revealing that some derivatives had IC50 values comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
Compound AA5492.39 ± 0.10
Compound BHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide. Key findings from recent studies suggest:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly enhances antiproliferative activity.
  • Chain Length : Variations in the N-alkyl chain length can modulate cytotoxicity and selectivity towards cancer cells.
  • Planarity : The planarity of the heterocyclic rings is critical for optimal interaction with biological targets .

Case Studies

Several case studies have documented the efficacy of related compounds in treating resistant microbial infections and cancer:

  • Case Study 1 : A derivative demonstrated an eightfold increase in potency against Candida neoformans compared to traditional antifungals, indicating its potential as a lead compound for further development .
  • Case Study 2 : In vitro studies using various cancer cell lines showed that modifications to the pyrazolo[3,4-d]pyrimidine structure led to significant improvements in anticancer activity, suggesting a promising avenue for drug development .

Applications De Recherche Scientifique

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, which is a core component of this compound, has been extensively studied for its medicinal properties. Research indicates that derivatives of this scaffold exhibit significant biological activity, making them valuable in drug discovery.

Key Applications:

  • Antitumor Activity: Compounds containing the pyrazolo[3,4-d]pyrimidine structure have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Its ability to modulate inflammatory pathways makes it an attractive candidate for further studies .

Cancer Treatment

The compound's structural features allow it to interact with various biological targets associated with cancer progression. Notably, the ability to inhibit CDK2 suggests that it could be developed into a therapeutic agent for certain types of cancers.

Case Studies:

  • A recent study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives induced apoptosis in cancer cell lines by modulating the expression of cell cycle regulators. The data indicated a significant increase in the percentage of cells in the G1 phase and a decrease in S phase cells upon treatment with these compounds .
  • Another research effort focused on synthesizing new derivatives based on this scaffold, leading to compounds that exhibited enhanced potency against various cancer cell lines compared to existing treatments .

Biochemical Research

Beyond its therapeutic potential, N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide serves as a valuable tool in biochemical research.

Research Applications:

  • Kinase Inhibition Studies: The compound can be utilized to study the mechanisms of kinase inhibition and the subsequent effects on cellular signaling pathways. This is particularly relevant for understanding cancer biology and developing targeted therapies .
  • Structure-Activity Relationship (SAR) Studies: Researchers can modify various parts of the molecule to explore how changes affect biological activity. This approach helps identify key structural features necessary for efficacy and selectivity against specific targets.

Comparaison Avec Des Composés Similaires

Sulfonamide Derivatives

Compounds in share the pyrazolo[3,4-d]pyrimidine core but differ in sulfonamide substituents:

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56): Features an isopropylsulfonamide group and a chromene-linked fluorophenyl moiety. Melting point: 211–214°C; molecular weight: 616.9 g/mol .
  • No melting point reported .

Comparison with Target Compound : The target compound replaces the benzene-sulfonamide group with a cyclopropanesulfonamide directly linked to the azetidine ring. This modification may reduce steric hindrance and enhance membrane permeability compared to bulkier aryl-sulfonamides .

Amino-Substituted Derivatives

and describe pyrazolo[3,4-d]pyrimidine-3,4-diamine derivatives with aryl and heteroaryl substituents:

  • N3-(2-Methoxyphenyl)-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine : Melting point 215–217°C; yield 39% .
  • N4-(4-Chlorophenyl)-N3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine : Melting point 269–271°C; yield 28% .
  • N3-Indolino-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine: Melting point 276–278°C; yield 67% .

Comparison with Target Compound: The target compound lacks amino substituents on the pyrazolo-pyrimidine core, instead incorporating a methyl-azetidine group. This divergence likely alters electronic properties and hydrogen-bonding capacity, impacting solubility and target engagement .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Structure Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported Not reported Not reported Azetidine, cyclopropanesulfonamide
Example 56 () 211–214 44 616.9 Isopropylsulfonamide, chromene-fluorophenyl
N3-Indolino-N4-(4-methylphenyl) derivative () 276–278 67 Not reported Indolino, 4-methylphenyl
N4-(4-Chlorophenyl)-N3-(4-methoxyphenyl) derivative () 269–271 28 Not reported 4-Chlorophenyl, 4-methoxyphenyl

Key Observations :

  • The target compound’s cyclopropanesulfonamide may confer higher solubility than aryl-sulfonamides due to reduced π-π stacking .
  • Azetidine’s smaller ring size compared to piperidine or morpholine (seen in ) could enhance metabolic stability .

Méthodes De Préparation

Formation of the Heterocyclic Scaffold

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. Starting with 4-aminopyrazole-3-carbonitrile, formamidine acetate facilitates cyclization under reflux in acetic acid to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in DMF provides the key intermediate for cross-coupling reactions.

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Acetic acid or DMF

  • Yield: 70–85%

Functionalization at the 4-Position

The iodinated intermediate undergoes Suzuki-Miyaura coupling with azetidine-3-ylmethanol to introduce the azetidine moiety. Palladium(II) acetate and SPhos ligand in a toluene/water mixture enable this transformation under microwave irradiation (120°C, 30 minutes).

Optimization Insights

  • Microwave irradiation reduces reaction time from 12 hours to 30 minutes.

  • Ligand selection (SPhos) minimizes byproducts, improving yield to 82%.

Azetidine Ring Functionalization

Methylation and Sulfonamide Coupling

The azetidine nitrogen is methylated using methyl iodide in the presence of potassium carbonate in acetonitrile. Subsequent reductive amination with cyclopropanesulfonamide derivatives introduces the N-methyl-cyclopropanesulfonamide group. Sodium triacetoxyborohydride (STAB) in dichloromethane facilitates this step at 0°C to room temperature.

Critical Parameters

  • STAB ensures selective reduction without over-alkylation.

  • Yield: 63–75% after column chromatography.

Cyclopropanesulfonamide Synthesis

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanesulfonic acid using thionyl chloride. The reaction proceeds in dichloromethane at reflux (40°C) for 4 hours, yielding the sulfonyl chloride intermediate in 89% purity.

Sulfonamide Formation

The sulfonyl chloride reacts with methylamine in a two-phase system (toluene/water) at 0–5°C. Triethylamine acts as a base, neutralizing HCl byproducts. The crude product is washed with brine and dried over MgSO₄, achieving 78% yield.

Environmental Considerations

  • Substituting trifluoroacetic acid with aqueous HCl reduces environmental impact.

Final Coupling and Purification

Buchwald-Hartwig Amination

The pyrazolo[3,4-d]pyrimidine-azetidine intermediate is coupled with N-methyl-cyclopropanesulfonamide using a palladium-Xantphos catalyst system. The reaction occurs in tert-butanol at 100°C for 24 hours, followed by extraction with ethyl acetate and silica gel chromatography.

Key Data

  • Catalyst: Pd₂(dba)₃/Xantphos (2:1 molar ratio)

  • Yield: 68%

  • Purity (HPLC): >95%

Crystallization and Characterization

The final compound is recrystallized from ethanol/water (3:1) and characterized via:

  • ¹H/¹³C NMR : Peaks at δ 8.45 (pyrimidine-H), 4.20 (azetidine-CH₂), 2.95 (cyclopropane-CH).

  • HRMS : [M+H]⁺ m/z 323.3921 (calc. 323.3918).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Peer-Reviewed)
Sulfonamide SynthesisToluene/water, 0–5°CDCM/STAB, 0°C–RT
Coupling CatalystNot specifiedPd₂(dba)₃/Xantphos
Overall Yield58%68%
Environmental ImpactLow (aqueous workup)Moderate (organic solvents)

Method B offers higher yields but requires palladium catalysts, increasing costs. Method A prioritizes green chemistry but sacrifices efficiency.

Challenges and Optimization Opportunities

Byproduct Formation in Reductive Amination

Over-alkylation during methylamine reactions generates N,N-dimethyl derivatives. STAB excess (1.5 eq.) suppresses this, but post-reaction quenching with aqueous NH₄Cl remains critical.

Palladium Residue Removal

Post-coupling purification via Chelex®-100 resin reduces Pd content to <5 ppm, meeting pharmaceutical standards .

Q & A

Q. Table 1: Example Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Yield (%)Reference
AlkylationRCH₂Cl, K₂CO₃Acetonitrile2578–85
Cyclizationα-ChloroacetamidesDry THF6068–72
PurificationIsopropyl alcoholRT90–95

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identifies substituent environments (e.g., azetidine-CH₂ at δ 3.5–4.0 ppm, cyclopropane protons at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (1130–1150 cm⁻¹) and pyrazolo[3,4-d]pyrimidine C=N bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 430–450) and fragmentation patterns .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesFunctional GroupReference
¹H NMRδ 7.8–8.2 (pyrimidine H)Pyrazolo[3,4-d]pyrimidine
IR1340 cm⁻¹ (C-N stretch)Sulfonamide
LC-MSm/z 445.2 [M+H]⁺Molecular ion

Advanced: How can researchers resolve contradictions in regioselectivity (N- vs O-substitution) during synthesis?

Methodological Answer:

  • Chromatographic Separation : Use HPLC or column chromatography to isolate N-substituted products from O-substituted byproducts .
  • Mass Spectrometry : Differentiate isomers via fragmentation patterns (e.g., N-substituted fragments show loss of cyclopropane-SO₂ group) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (e.g., N-substitution favored at 60°C vs O-substitution at 25°C) .

Advanced: What methodologies are used to assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., JAK2 or mTOR) using fluorescence polarization .
  • Molecular Docking : Predict binding modes to ATP-binding pockets (e.g., Glide or AutoDock Vina) .
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls .

Q. Table 3: Example Biological Data for Analogues

CompoundTargetIC₅₀ (nM)Cell Line EC₅₀ (μM)Reference
Analog AJAK212 ± 2HeLa: 1.8
Analog BmTOR45 ± 5MCF-7: 3.2

Advanced: How can researchers evaluate the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Oxidative Stress Testing : Expose to H₂O₂ (0.3% v/v) to identify quinone derivatives (major oxidation product) .
  • pH-Dependent Degradation : Assess hydrolysis in buffers (pH 1–9); cyclopropane ring opening occurs below pH 3 .

Advanced: What computational strategies are employed to predict structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with kinase inhibition .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., methyl vs cyclopropyl groups) .
  • ADMET Prediction : SwissADME or ADMETLab to optimize bioavailability and reduce toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.